Structural Differentiation from Closest In-Class Analogs: Pyrazine Core Substitution Pattern
The target compound features a 3-ether linked pyrrolidine moiety on the pyrazine-2-carbonitrile core, a substitution pattern that differs fundamentally from the more extensively studied 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitor series [1]. In the CHK1 inhibitor lead series, the 3-position is occupied by an alkoxyamino group rather than a pyrrolidin-3-yloxy group, and the 5-position bears an aryl/heteroaryl amino substituent that is absent in the target compound. This distinct substitution pattern suggests engagement with different biological targets or binding modes compared to known CHK1 inhibitors such as CCT244747 (CHK1 IC50 = 7.7 nM) [1].
| Evidence Dimension | Pyrazine core substitution pattern at position 3 |
|---|---|
| Target Compound Data | 3-(pyrrolidin-3-yloxy) with N-phenylacetyl substituent; no substitution at pyrazine 5-position |
| Comparator Or Baseline | 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile series (CCT244747 scaffold); CHK1 IC50 = 7.7 nM |
| Quantified Difference | Structural class difference: pyrrolidine ether vs. alkoxyamino linker; absence of 5-aryl amino group in target compound |
| Conditions | X-ray co-crystal structures of CHK1 with CCT244747 and analogs (PDB entries); no co-crystal data available for target compound |
Why This Matters
The distinct pyrazine core substitution pattern eliminates competition with the CHK1 clinical candidate series and defines a separate chemical space—making the compound suitable for target identification or chemoproteomic studies where CHK1 engagement must be excluded.
- [1] Lainchbury M, Matthews TP, McHardy T, et al. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. J Med Chem. 2012;55(22):10229-10240. PMID: 23082860. View Source
